molecular formula C2HCl3O2<br>C2HCl3O2<br>CCl3COOH B104036 Trichloroacetic acid CAS No. 76-03-9

Trichloroacetic acid

Cat. No.: B104036
CAS No.: 76-03-9
M. Wt: 163.38 g/mol
InChI Key: YNJBWRMUSHSURL-UHFFFAOYSA-N
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Description

Trichloroacetic acid (TCA, C₂HCl₃O₂) is a halogenated derivative of acetic acid, characterized by three chlorine atoms bonded to the methyl group. With a molecular weight of 163.387 g/mol (CAS 76-03-9) , TCA is a strong acid (pKa ≈ 0.7) and is highly soluble in water and polar solvents. Industrially, TCA is synthesized via chlorination of acetic acid or chloroacetic acid at 140–160°C, often using calcium hypochlorite as a catalyst .

TCA has diverse applications:

  • Medical: Treatment of warts, hyperkeratosis, and mucosal lesions (50–90% solutions) , though its cure rate (20%) is lower than cryotherapy .
  • Laboratory: Protein precipitation in biochemical assays (5–12% solutions) .
  • Environmental: Formation as a disinfection byproduct (DBP) during water chlorination .

Safety protocols highlight its toxicity, with PAC-1, PAC-2, and PAC-3 values of 1.5 ppm, 16 ppm, and 99 ppm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetic acid is primarily synthesized through the chlorination of acetic acid in the presence of a catalyst such as red phosphorus.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetic acid, chloroacetic acid, or its mother liquors at elevated temperatures (140–160 °C). Catalysts such as calcium hypochlorite can be used to accelerate the reaction. The crude product, typically containing around 95% this compound, undergoes purification through melt crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce trichloroacetaldehyde.

    Reduction: It can be reduced to form dichloroacetic acid.

    Substitution: The chlorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like oxygen or other oxidizing compounds.

    Reduction: Reducing agents such as hydrogen or metal hydrides are used.

    Substitution: Various nucleophiles can be used to replace the chlorine atoms.

Major Products:

Scientific Research Applications

Medical Applications

1. Dermatological Treatments
Trichloroacetic acid is extensively used in dermatology for its caustic properties. It serves as an effective treatment for various skin conditions:

  • Basal Cell Carcinoma : A case study demonstrated the efficacy of 70% this compound in treating superficial basal cell carcinoma. The treatment involved applying the acid topically, resulting in complete resolution of the lesion within weeks .
  • Chemical Peels : this compound is a key ingredient in chemical peels, particularly for treating melasma and photoaging. Studies indicate that TCA peels significantly improve skin appearance by promoting exfoliation and cellular turnover .
  • Tattoo Removal : It is also used in tattoo removal procedures due to its ability to break down pigments within the skin .

2. Surgical Applications
In surgical settings, this compound is utilized as a cauterizing agent for minor procedures, effectively controlling bleeding by coagulating proteins in tissues .

Industrial Applications

1. Herbicide Formulations
Historically, this compound has been employed as a selective herbicide. It is often formulated with other herbicides like 2,4-D and 2,4,5-T to enhance effectiveness against broadleaf weeds while being less harmful to grasses .

2. Chemical Manufacturing
this compound serves as a precursor in organic synthesis. It is used in the production of various chemical compounds, including pharmaceuticals and agrochemicals. Its derivatives are important in creating esters and other functional groups essential for industrial applications .

3. Analytical Chemistry
In analytical chemistry, this compound is used for protein precipitation and purification processes. It helps isolate proteins from biological samples, facilitating further analysis such as mass spectrometry and electrophoresis .

Safety Considerations

Due to its corrosive nature, handling this compound requires strict safety protocols:

  • Personal Protective Equipment (PPE) : Users must wear appropriate PPE, including gloves and goggles, to prevent skin and eye contact.
  • Storage : It should be stored in a cool, dry place away from incompatible substances such as strong bases or oxidizing agents.

Case Studies

Case Study: Treatment of Basal Cell Carcinoma
A 38-year-old male patient with superficial basal cell carcinoma was treated with 70% this compound applied weekly for two weeks. Follow-up examinations revealed no signs of the lesion after four weeks post-treatment, demonstrating TCA's effectiveness as a non-surgical option for skin cancer management .

Case Study: Efficacy of TCA Peels on Melasma
A study involving Hispanic women with melasma showed that superficial TCA peels significantly reduced pigment intensity compared to untreated areas. The results were measured using various indices, confirming TCA's role in improving skin conditions associated with hyperpigmentation .

Mechanism of Action

Trichloroacetic acid is similar to other chloroacetic acids, such as chloroacetic acid and dichloroacetic acid. it is more stable due to the complete substitution of methyl hydrogens with chlorine atoms, making it less susceptible to substitution reactions. This stability and strong acidity (pKa = 0.7) make it unique among its counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Properties

TCA is part of the haloacetic acid (HAA) family, differing in chlorine substitution:

Compound Formula Chlorine Atoms pKa Key Properties
Trichloroacetic acid (TCA) C₂HCl₃O₂ 3 ~0.7 Strong acid, protein denaturant
Dichloroacetic acid (DCA) C₂H₂Cl₂O₂ 2 ~1.3 Metabolic modulator, less corrosive
Monochloroacetic acid (MCA) C₂H₃ClO₂ 1 ~2.8 Herbicide precursor, moderate acidity

TCA’s lower pKa compared to DCA and MCA enhances its reactivity in acidic environments, making it more effective for protein denaturation .

Environmental Formation and Stability

In water chlorination, TCA (a trihaloacetic acid, THAA) and DCA (a dihaloacetic acid, DHAA) are major DBPs. Studies in the Yangtze River Delta showed THAA levels (dominated by TCA) exceeding DHAA, with formation influenced by organic carbon and chlorine dose . TCA persists longer in the environment due to its stability, whereas DHAA degrades more readily .

Laboratory Use in Protein Precipitation

TCA is widely used for precipitating proteins, but alternatives vary in specificity:

Method Efficiency Interference Reference Standard
TCA (5–12%) 97% Lipids, detergents Radiolabeling
Perchloric Acid Higher Nucleic acids Spectrophotometry
Sulfosalicylic Acid Moderate Low-molecular-weight peptides ELISA

While TCA achieves >97% precipitation of intact proteins , ELISA offers higher specificity for targeted quantification .

Key Research Findings and Contradictions

  • Environmental Variability : TCA formation in water correlates strongly with chlorine dose, whereas DHAA depends on organic carbon .
  • Computational Challenges : TCA’s pKa shows persistent deviations in DFT models, complicating predictions compared to other HAAs .
  • Standardization Issues : TCA solution concentrations vary widely in medical studies, affecting efficacy comparisons .

Biological Activity

Trichloroacetic acid (TCA) is a chemical compound widely recognized for its applications in various fields, including medicine and environmental science. Its biological activity has been extensively studied, particularly concerning its effects on human health and its potential carcinogenic properties. This article delves into the biological activity of TCA, presenting relevant data, case studies, and research findings.

Overview of this compound

TCA is a chlorinated acetic acid that serves as a byproduct of drinking water disinfection processes. It is primarily used in medical applications for the treatment of skin lesions and cervical intraepithelial neoplasia (CIN). However, TCA is also recognized for its toxicological effects, particularly on the liver.

Hepatotoxicity

TCA has been shown to induce hepatotoxicity in laboratory animals, particularly in mice. Studies indicate that TCA exposure leads to significant increases in liver weight, hepatocellular necrosis, and tumor formation. The U.S. Environmental Protection Agency (EPA) identified a lowest-observed-adverse-effect level (LOAEL) of 0.5 g/L for liver effects and a no-observed-adverse-effect level (NOAEL) of 0.05 g/L based on chronic exposure studies .

Table 1: Summary of Hepatotoxic Effects Induced by TCA

Study ReferenceDose (g/L)Observed Effects
DeAngelo et al. (2008)0, 1, 2Increased liver weight, necrosis
Pereira et al. (1996)2.0Hepatocellular carcinomas
EPA Toxicological Review0.5LOAEL for liver toxicity

Carcinogenic Potential

The carcinogenicity of TCA has been a focal point in toxicological studies. The International Agency for Research on Cancer (IARC) classified TCA as possibly carcinogenic to humans (Group 2B), based on evidence from animal studies that demonstrated increased incidences of liver tumors . In various experiments, TCA was found to cause hepatocellular adenomas and carcinomas in B6C3F1 mice exposed through drinking water .

Table 2: Carcinogenic Studies Summary

Study ReferenceExposure DurationTumor TypeIncidence Rate (%)
Herren-Freund et al. (1987)51-82 weeksHepatocellular adenomasSignificant increase
Bull et al. (1990)52 weeksHepatocellular carcinomas7/22 treated vs. 0/22 controls
Pereira et al. (1996)360-576 daysHepatocellular carcinomasSignificant increase

Treatment of Cervical Intraepithelial Neoplasia

TCA is employed in clinical settings for the treatment of CIN due to its ability to induce tissue necrosis selectively. A retrospective case series demonstrated that an 85% topical application of TCA resulted in high regression and remission rates among patients with CIN . The efficacy was assessed through colposcopy and biopsy, revealing significant HPV clearance rates within eight weeks post-treatment.

Case Study: Efficacy in CIN Treatment

  • Objective : Evaluate the short-term efficacy of TCA for CIN.
  • Methodology : Retrospective analysis of patients treated with TCA.
  • Results : High regression rate observed; significant HPV clearance noted.

Acne Treatment

TCA peels are also utilized for treating acne vulgaris. A comparative study indicated that a 25% TCA peel was as effective as a salicylic acid peel in reducing acne lesions over a twelve-week period . However, patients reported more discomfort with TCA peels, indicating a need for careful consideration regarding patient tolerability.

Q & A

Basic Research Questions

Q. What are the standard protocols for protein precipitation using TCA in biochemical assays?

TCA is widely used to precipitate proteins by denaturation. A common protocol involves:

  • Preparing a 6.1 N TCA solution (approximately 100% w/v) for optimal precipitation .
  • Mixing the sample with TCA at a 1:1 (v/v) ratio, followed by incubation on ice for 10–15 minutes.
  • Centrifuging at 10,000–15,000 × g for 15 minutes to pellet proteins .
  • Washing the pellet with cold acetone or ethanol to remove residual TCA. For dilute protein solutions in viscous media, ultracentrifugation (e.g., 100,000 × g) enhances recovery .

Q. How can TCA concentrations be quantified in aqueous solutions for experimental reproducibility?

Analytical methods include:

  • Ion Chromatography (IC): Detects TCA via conductivity, with a detection limit of ~0.1 µg/L .
  • Gas Chromatography (GC): Requires derivatization (e.g., methylation) for volatile detection, but may overestimate concentrations due to interference .
  • Electrochemical Methods: Cyclic voltammetry on platinum electrodes offers rapid, cost-effective analysis with high sensitivity (nanomolar range) .

Q. What safety protocols are recommended for handling TCA in laboratory settings?

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., Viton), splash-resistant goggles, and lab coats .
  • Ventilation: Use fume hoods for large volumes to avoid inhalation of corrosive vapors.
  • Spill Management: Neutralize spills with sodium bicarbonate and collect residues using wet methods (avoid dry sweeping) .
  • Waste Disposal: Treat TCA waste with alkaline solutions (e.g., NaOH) to dechlorinate before disposal .

Advanced Research Questions

Q. How can experimental design optimize TCA concentration for cellulose modification in material science?

  • Response Surface Methodology (RSM): A study optimizing bacterial cellulose carboxymethylation used RSM to model interactions between TCA (25–35%) and NaOH (30–40%) concentrations. Central composite designs revealed 30% TCA and 35% NaOH as optimal for maximizing yield .
  • Critical Parameters: pH adjustment post-reaction and temperature control are essential to avoid over-degradation of cellulose fibers .

Q. How should researchers address discrepancies in TCA quantification across analytical methods?

Common sources of error and solutions include:

  • Chromatographic Interference: GC may overestimate TCA due to co-eluting compounds. Validate with IC or mass spectrometry .
  • Internal Standard Errors: Use isotopically labeled TCA (e.g., ¹³C-TCA) to correct for matrix effects in complex samples .
  • Calibration Drift: Regularly recalibrate instruments and include duplicate injections to detect variability .

Q. What methodologies assess TCA's carcinogenic potential in translational research?

  • In Vivo Models: Rodent studies via oral administration (e.g., drinking water) show dose-dependent hepatocarcinogenicity (e.g., hepatocellular adenomas in mice) .
  • In Vitro Assays: Human liver cell lines (e.g., HepG2) test metabolic activation via cytochrome P450 pathways, though TCA’s weak genotoxicity complicates extrapolation .
  • Interspecies Differences: Account for prolonged TCA plasma half-life in humans (due to protein binding) versus rodents .

Q. How can TCA-induced protein denaturation artifacts be minimized in proteomic studies?

  • Alternative Precipitants: Compare with acetone or chloroform/methanol to assess specificity .
  • Reductive Alkylation: Add 20 mM DTT during precipitation to prevent disulfide bond reformation and improve resolubilization .
  • Post-Precipitation Analysis: Use SDS-PAGE or LC-MS/MS to confirm protein integrity and identify co-precipitated contaminants .

Q. Data Contradiction Analysis

Q. Why do TCA toxicity studies report conflicting results on oxidative stress in hepatic cells?

  • Species-Specific Responses: Mouse hepatocytes exhibit lipid peroxidation and ROS generation at 1 mM TCA, while human cells show resistance up to 5 mM due to higher glutathione reserves .
  • Exposure Duration: Acute vs. chronic exposure models yield divergent outcomes. Sublethal doses (0.5 mM) in chronic studies may induce adaptive antioxidant responses .

Q. How can researchers reconcile variability in TCA's efficacy as a chemical peel in dermatology studies?

  • Concentration Gradients: Clinical studies use 15–50% TCA, with higher concentrations (>35%) showing increased efficacy but also higher scarring risk .
  • Skin Type Adjustments: Fitzpatrick scale classification and pre-treatment hydration influence outcomes. Optimize pH (1.2–1.5) to balance penetration and safety .

Q. Methodological Tables

Table 1. Comparison of TCA Quantification Methods

MethodSensitivityPrecision (RSD)Key LimitationsReferences
Ion Chromatography0.1 µg/L<5%Requires expensive equipment
Cyclic Voltammetry10 nM8%Interference from Cl⁻ ions
Gas Chromatography1 µg/L10–15%Derivatization artifacts

Table 2. TCA Toxicity Profiles

Model SystemKey FindingsImplicationsReferences
Mouse (in vivo)↑ Hepatocellular adenomas (100 mg/kg/day)Dose-dependent carcinogenicity
Human HepG2 (in vitro)No DNA strand breaks at ≤5 mMLimited direct genotoxicity in humans

Properties

IUPAC Name

2,2,2-trichloroacetic acid
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InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

YNJBWRMUSHSURL-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O
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Molecular Formula

C2HCl3O2, Array
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DSSTOX Substance ID

DTXSID1021378
Record name Trichloroacetic acid
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Molecular Weight

163.38 g/mol
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Physical Description

Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue., Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless to white, crystalline solid with a sharp, pungent odor.
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Boiling Point

385 to 387 °F at 760 mmHg (NTP, 1992), 195.5 °C, 198 °C, 388 °F
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether., Sol in 0.1 part water; very sol in alcohol, ether, Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride, In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C., In water, 5.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water: very good, Miscible
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Density

1.62 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.6126 at 64 °C, Sp Gr: 1.63 at 61/4 °C, 1.6 g/cm³, 1.62
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6, 5.6
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Vapor Pressure

1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992), 0.06 [mmHg], VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C, 6.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 51 °C: 133, 1 mmHg at 124 °F, (124 °F): 1 mmHg
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Mechanism of Action

Trichloroethylene may act as a promoter, because it inhibits intercellular communication in vitro. It is converted to trichloroacetic acid (TCA) in mice, but not much in rats. TCA acts as a peroxisome proliferator, and the neoplasm in the liver of mice may arise through this mechanism. These chemicals are conjugated with GSH, yielding products that are converted to the reactive metabolites in the kidneys through the action of beta-lyase. These steps occur to a greater extent in rats than in mice, and account for the pronounced nephrotoxicity, involving alpha-2-microglobin accumulation, probably a key reaction. The nephrotoxicity explains the low but definite yield of kidney neoplasms., Induction of peroxisome proliferation has been repeatedly associated with the chronic toxicity and carcinogenicity of trichloroacetic acid to the liver ... It can induce peroxisome proliferation in the livers of both mice and rats, as indicated by increased activities of palmitoyl-coenzyme A oxidase and carnitine acetyl transferase, the appearance of peroxisome proliferation associated protein and increased volume density of peroxisomes after exposure to trichloroacetic acid for 14 days. The compound induced peroxisome proliferation in mouse but not in rat kidney, and it induced peroxisome proliferation in primary cultures of hepatocytes from rats and mice but not in those from humans., A linear dose response relation /was found/ between TCA induced hepatocellular nodules and proliferative lesions in male mice given the compound in their drinking water at 1000 to 2000 ppm for 1 year. Hepatocellular hypertrophy with intracellular glycogen and a marked accumulation of lipofuscin (indicative of massive intracellular lipid peroxidation) developed. These data suggest that TCA induced hepatotoxicity in mice was related to the generation of free radicals during its in vivo biotransformation. Neither necrosis nor hyperplasia were seen in TCA exposed mice.
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Color/Form

Colorless to white, crystalline solid., White deliquescent crystals, Hygroscopic, rhombohedral crystals

CAS No.

76-03-9
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Melting Point

135 to 136 °F (NTP, 1992), 57.5 °C, MP: >300 °C. Soluble in ethanol. /Sodium salt/, 58 °C, 136 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Trichloroacetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Trichloroacetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Trichloroacetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Trichloroacetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Trichloroacetic acid
2-[4-[4-[(2-Hydrazinyl-2-oxoacetyl)amino]phenyl]cyclohexyl]acetic acid
Trichloroacetic acid

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